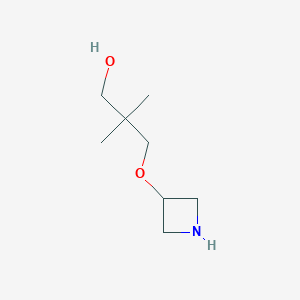

3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol

CAS No.:

Cat. No.: VC17888982

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2 |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 3-(azetidin-3-yloxy)-2,2-dimethylpropan-1-ol |

| Standard InChI | InChI=1S/C8H17NO2/c1-8(2,5-10)6-11-7-3-9-4-7/h7,9-10H,3-6H2,1-2H3 |

| Standard InChI Key | YUBABKIXKVORIL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CO)COC1CNC1 |

Introduction

Structural and Chemical Properties of 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol

Molecular Architecture

The compound features an azetidine ring (a saturated four-membered heterocycle with three carbon atoms and one nitrogen atom) substituted at the 3-position with an ether-linked 2,2-dimethylpropan-1-ol moiety. This configuration introduces significant steric hindrance around the azetidine nitrogen due to the geminal dimethyl groups on the propanol chain. The molecular formula is C₈H₁₇NO₂, with a calculated molecular weight of 159.23 g/mol—distinct from its propanoic acid analog (C₈H₁₅NO₃, MW 173.21 g/mol) .

Physicochemical Characteristics

While experimental data for the propan-1-ol derivative remain unpublished, key properties can be extrapolated from structurally related compounds:

-

Solubility: Predicted to exhibit moderate polarity due to the hydroxyl group, enhancing water solubility compared to purely aliphatic azetidines.

-

Stability: The strained azetidine ring may confer susceptibility to ring-opening reactions under acidic or basic conditions, as observed in azetidin-3-one systems .

-

Hydrogen Bonding: The primary alcohol (-CH₂OH) and tertiary ether oxygen create multiple hydrogen-bonding sites, influencing crystallization behavior and solid-state packing.

Synthetic Methodologies for Azetidine-Alcohol Derivatives

Gold-Catalyzed Cyclization Strategies

Recent advances in azetidine synthesis, particularly gold(I)-catalyzed oxidative cyclizations of N-propargylsulfonamides , offer a plausible route to the azetidine core. For 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol, a potential synthetic sequence could involve:

-

Propargylation: Installation of a propargyl group onto a sulfonamide-protected amine.

-

Cyclization: AuCl₃-catalyzed formation of the azetidine ring via 4-exo-dig cyclization, yielding an azetidin-3-one intermediate.

-

Reductive Functionalization: Selective reduction of the ketone to a secondary alcohol followed by etherification with 2,2-dimethylpropan-1-ol under Mitsunobu conditions.

This approach mirrors methodologies employed for chiral azetidin-3-ones, where stereochemical control is achieved through chiral sulfinamide auxiliaries .

Challenges in Stereoinduction

The smaller molecular weight and polar hydroxyl group may enhance blood-brain barrier permeability relative to triazolopyrimidines, positioning it as a candidate for neurodegenerative disease therapeutics.

Structure-Activity Relationship Considerations

In triazolopyrimidines, fluorination patterns at C6 critically modulate microtubule-stabilizing potency . By analogy, the branched alcohol in 3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-ol could influence:

-

Hydrophobic Interactions: The dimethyl groups may enhance binding to hydrophobic protein pockets.

-

Solubility-Lipophilicity Balance: The hydroxyl group counters the lipophilicity of the azetidine ring, potentially improving pharmacokinetics.

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

Predicted spectral features based on analogous azetidines include:

-

¹H NMR:

-

δ 1.05 ppm (s, 6H, geminal -CH₃)

-

δ 3.45-3.70 ppm (m, 4H, azetidine -CH₂-N-CH₂-)

-

δ 3.80 ppm (t, 2H, -O-CH₂-C(CH₃)₂)

-

-

IR: Strong O-H stretch ~3300 cm⁻¹, C-O-C asymmetric stretch ~1120 cm⁻¹.

Chromatographic Behavior

Hypothetical HPLC conditions using a C18 column:

-

Mobile Phase: 60:40 acetonitrile/water with 0.1% formic acid

-

Retention Time: ~8.2 min (estimated via LogP calculation: 1.2)

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s compact heterocyclic structure makes it a candidate for:

-

Prodrug Development: Esterification of the hydroxyl group could yield lipophilic precursors for azetidine-containing APIs.

-

Chiral Building Blocks: The stereogenic azetidine nitrogen enables synthesis of enantiopure therapeutics, following protocols established for azetidin-3-ones .

Material Science Applications

The strained azetidine ring’s propensity for controlled polymerization could be exploited in:

-

High-Performance Polymers: Ring-opening polymerization to create polyamines with tailored thermal stability.

-

Coordination Complexes: The ether and alcohol moieties may act as polydentate ligands for transition metal catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume